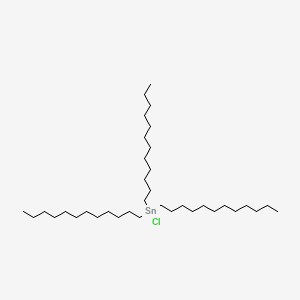
Chlorotridodecylstannane
Cat. No. B8756933
Key on ui cas rn:
5827-57-6
M. Wt: 662.1 g/mol
InChI Key: QMUWWEYTBMDCKJ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
Patent
US04301173
Procedure details


A 500 ml four-necked flask was charged with 95.0 g of n-butyl tri-n-dodecyltin, 36.4 g of tin tetrachloride and 150 ml of n-heptane, and they were reacted at 40° to 50° C. for 1 hour. After the reaction, the reaction mixture was washed three times with 100 ml of 10% aqueous solution of hydrochloric acid to remove mono-n-butyltin trichloride. The organic layer was dried with anhydrous magnesium sulfate, and concentrated to afford 89.3 g of tri-n-dodecyltin chloride having a purity of 97.2% as an oily substance (m.p. 30° to 32° C.).
Name
n-butyl tri-n-dodecyltin
Quantity
95 g
Type
reactant
Reaction Step One

Name
tin tetrachloride
Quantity
36.4 g
Type
reactant
Reaction Step One


Identifiers


|
REACTION_CXSMILES
|
C([Sn:5]([CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][CH2:37][CH2:38][CH2:39][CH2:40][CH3:41])([CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH3:29])[CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH3:17])CCC.[Sn](Cl)(Cl)(Cl)[Cl:43]>CCCCCCC>[CH2:6]([Sn:5]([Cl:43])([CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][CH2:37][CH2:38][CH2:39][CH2:40][CH3:41])[CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH3:29])[CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH3:17]
|
Inputs


Step One
|
Name
|
n-butyl tri-n-dodecyltin
|
|
Quantity
|
95 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[Sn](CCCCCCCCCCCC)(CCCCCCCCCCCC)CCCCCCCCCCCC
|
|
Name
|
tin tetrachloride
|
|
Quantity
|
36.4 g
|
|
Type
|
reactant
|
|
Smiles
|
[Sn](Cl)(Cl)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCCCCCC
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
were reacted at 40° to 50° C. for 1 hour
|
|
Duration
|
1 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After the reaction
|
WASH
|
Type
|
WASH
|
|
Details
|
the reaction mixture was washed three times with 100 ml of 10% aqueous solution of hydrochloric acid
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove mono-n-butyltin trichloride
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic layer was dried with anhydrous magnesium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CCCCCCCCCCC)[Sn](CCCCCCCCCCCC)(CCCCCCCCCCCC)Cl
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 89.3 g | |
| YIELD: CALCULATEDPERCENTYIELD | 97.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
